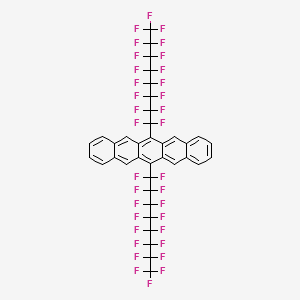
L-Lysyl-L-alanyl-L-threonyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Lysyl-L-alanyl-L-threonyl-L-valine is a tetrapeptide composed of four amino acids: L-lysine, L-alanine, L-threonine, and L-valine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-alanyl-L-threonyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting material, with subsequent amino acids added sequentially through peptide bond formation reactions. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of this tetrapeptide can be achieved through large-scale SPPS, which allows for the efficient synthesis of peptides with high purity and yield. The process involves automated synthesizers that can handle multiple synthesis reactions simultaneously, ensuring consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: L-Lysyl-L-alanyl-L-threonyl-L-valine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize specific amino acids within the peptide.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be employed to reduce oxidized amino acids.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the amino acids, as well as substituted derivatives of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Lysyl-L-alanyl-L-threonyl-L-valine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and other enzymes.
Medicine: The tetrapeptide has potential therapeutic applications, such as in the development of peptide-based drugs for various diseases.
Industry: It can be used in the production of bioactive peptides for use in cosmetics, food additives, and other industrial applications.
Wirkmechanismus
The mechanism by which L-Lysyl-L-alanyl-L-threonyl-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
L-Lysyl-L-alanyl-L-threonyl-L-valine is unique due to its specific amino acid sequence and structure. Similar compounds include other tetrapeptides and dipeptides, such as L-alanyl-L-valine and L-valyl-L-alanine
Eigenschaften
CAS-Nummer |
648441-77-4 |
|---|---|
Molekularformel |
C18H35N5O6 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H35N5O6/c1-9(2)13(18(28)29)22-17(27)14(11(4)24)23-15(25)10(3)21-16(26)12(20)7-5-6-8-19/h9-14,24H,5-8,19-20H2,1-4H3,(H,21,26)(H,22,27)(H,23,25)(H,28,29)/t10-,11+,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
OVRZZLBWZRYNES-NDKCEZKHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)


![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

![Benzenesulfonamide, N-[1,1'-biphenyl]-2-yl-4-(1-methylethyl)-](/img/structure/B15169497.png)
![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)


